Venlafaxine-d6

概要

説明

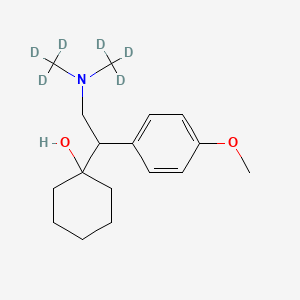

Venlafaxine-d6 (hydrochloride) is a deuterated form of venlafaxine hydrochloride, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is used primarily in the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of venlafaxine due to its stable isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Venlafaxine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound (hydrochloride) typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes multiple steps such as deuteration, purification, and crystallization to obtain the final product with high isotopic purity .

化学反応の分析

Types of Reactions

Venlafaxine-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.

Reduction: Reduction reactions can convert the compound back to its parent form, venlafaxine.

Substitution: Substitution reactions can occur at the aromatic ring or the amine group, leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced venlafaxine, and various substituted analogs .

科学的研究の応用

Analytical Applications

1.1. Pharmacokinetic Studies

Venlafaxine-d6 is widely utilized as an internal standard in pharmacokinetic studies to ensure accurate quantification of venlafaxine and its metabolites in biological samples. The use of deuterated compounds helps to improve the sensitivity and specificity of mass spectrometry analyses.

- UPLC-MS/ESI Method : A validated ultra-performance liquid chromatography coupled with electrospray ionization mass spectrometry (UPLC-MS/ESI) method was developed for the simultaneous determination of venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) in rat plasma. This compound was employed as an internal standard, enhancing the reliability of the results obtained from pharmacokinetic studies conducted after oral administration of venlafaxine .

| Parameter | VEN | ODV |

|---|---|---|

| Elimination Half-Life (t½) | Comparable | Comparable |

| Plasma Clearance | High | High |

| Volume of Distribution | High | High |

1.2. Drug Interaction Studies

Research has demonstrated the effectiveness of this compound in assessing drug-drug interactions involving venlafaxine and its metabolites. For instance, a study utilized micellar electrokinetic chromatography-tandem mass spectrometry (MEKC-ESI-MS/MS) to investigate the pharmacokinetics of venlafaxine when co-administered with indinavir, revealing significant insights into potential interactions .

Metabolic Studies

2.1. Stereoselective Metabolism

This compound has been applied in studies examining the stereoselective metabolism of venlafaxine and ODV. A capillary electrochromatography method was optimized for simultaneous chiral separation of these compounds, demonstrating the utility of this compound in understanding how different enantiomers are metabolized differently in patients undergoing depression therapy .

Case Studies

3.1. Clinical Implications

A notable case study involved a patient experiencing life-threatening cardiogenic shock related to venlafaxine overdose. Researchers utilized this compound to quantify levels of venlafaxine and its metabolites, providing critical data that informed treatment decisions . This case highlights the importance of accurate drug quantification in acute clinical settings.

作用機序

Venlafaxine-d6 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood . The compound and its active metabolite, O-desmethylvenlafaxine, selectively inhibit the reuptake of serotonin and norepinephrine without significant activity on other receptors .

類似化合物との比較

Similar Compounds

Desvenlafaxine: The active metabolite of venlafaxine, also an SNRI, used in the treatment of major depressive disorder.

Duloxetine: Another SNRI used for depression and anxiety disorders.

Uniqueness

Venlafaxine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing precise tracking and differentiation from the non-deuterated form. This makes it a valuable tool in research settings .

生物活性

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used in the treatment of major depressive disorder and anxiety disorders. The compound Venlafaxine-d6 (VEN-d6) is a deuterated form of venlafaxine, which serves as an internal standard in pharmacokinetic studies. This article explores the biological activity of VEN-d6, focusing on its pharmacokinetics, metabolic pathways, and effects on human physiology.

Pharmacokinetics of this compound

Venlafaxine is well absorbed, with an absolute bioavailability of approximately 45% for extended-release formulations and about 12.6% for immediate-release forms . The metabolism of venlafaxine predominantly occurs in the liver via cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, leading to the formation of its major active metabolite, O-desmethylvenlafaxine (ODV) .

Table 1: Pharmacokinetic Parameters of Venlafaxine and ODV

| Parameter | Venlafaxine | O-desmethylvenlafaxine |

|---|---|---|

| Bioavailability | 45% (ER), 12.6% (IR) | N/A |

| Metabolizing Enzymes | CYP2D6 (89%), CYP2C19 (10%) | N/A |

| Elimination Half-life | ~20.6 hours | N/A |

| Peak Concentration | Varies by formulation | Varies by formulation |

Metabolic Pathways

The metabolism of venlafaxine involves several pathways leading to various metabolites:

- O-desmethylvenlafaxine (ODV) : The primary active metabolite exhibiting similar pharmacological activity to venlafaxine.

- N-desmethylvenlafaxine (NDV) and N,O-didesmethylvenlafaxine (DDV) : Minor metabolites with reduced activity compared to ODV .

The metabolic ratios of these compounds can be influenced by genetic polymorphisms in metabolizing enzymes, particularly CYP2D6 and CYP2C19. For example, individuals with poor metabolizer phenotypes for CYP2D6 show altered ratios of ODV to venlafaxine, impacting therapeutic efficacy and safety .

Clinical Studies and Case Reports

Research has indicated that venlafaxine can have significant effects on cardiovascular parameters. A study involving elderly patients reported changes in ECG intervals during treatment with venlafaxine XR, noting a mean QTc shortening . This highlights the importance of monitoring cardiac function in patients receiving this medication.

Case Study: Life-Threatening Cardiogenic Shock

A notable case involved a patient who developed cardiogenic shock attributed to venlafaxine overdose. The patient exhibited severe metabolic derangements requiring intensive care management, including ECMO support. This case underscores the potential for severe adverse effects associated with venlafaxine, particularly at high doses or in vulnerable populations .

Analytical Methods

The quantification of venlafaxine and its metabolites in biological samples is crucial for understanding their pharmacokinetics. Advanced techniques such as UPLC-MS have been validated for this purpose, allowing for sensitive detection and accurate measurement of drug levels in plasma .

Table 2: Recovery Rates in Analytical Methods

| Concentration (ng/mL) | Absolute Recovery (%) |

|---|---|

| 20 | 78.4 |

| 400 | 82.6 |

| 1600 | 90.6 |

These methods are essential for both clinical monitoring and research applications involving this compound.

特性

IUPAC Name |

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRYFNHXARDNFZ-TXHXQZCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345305 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062606-12-5 | |

| Record name | Venlafaxine-d6 (hydrochloride) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Venlafaxine-d6 used as an internal standard in this study?

A1: this compound is a deuterated form of Venlafaxine, meaning it has a similar chemical structure with the addition of deuterium atoms. These atoms make the molecule slightly heavier but don't significantly alter its chemical behavior. This similarity is crucial because it allows this compound to mimic the behavior of Venlafaxine during sample preparation and analysis. []

Q2: Can you describe the specific analytical method used in this study for Venlafaxine and O-desmethylvenlafaxine analysis?

A2: The study utilizes a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Venlafaxine and O-desmethylvenlafaxine in human plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。